3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine
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Overview
Description
3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine typically involves the reaction of 3-fluorobenzyl chloride with 6-(4-methoxyphenyl)pyridazine-3-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl and methoxyphenyl groups can enhance its binding affinity and selectivity towards these targets. The pyridazine ring may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
- 3-((4-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
- 3-((3-Fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine
Uniqueness
3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine is unique due to the combination of its fluorobenzyl, methoxyphenyl, and pyridazine moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the fluorine atom can enhance its metabolic stability and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-22-16-7-5-14(6-8-16)17-9-10-18(21-20-17)23-12-13-3-2-4-15(19)11-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVNLPPVHSZUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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